REACTION_SMILES
|
[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[CH3:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[Cl:18][CH2:19][Cl:20].[Cl:21][CH2:22][CH2:23][Br:24].[ClH:17].[F:1][C:2]([c:3]1[cH:4][c:5]([N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[cH:6][cH:7][cH:8]1)([F:15])[F:16]>>[F:1][C:2]([c:3]1[cH:4][c:5]([N:9]2[CH2:10][CH2:11][N:12]([CH2:23][CH2:22][Cl:21])[CH2:13][CH2:14]2)[cH:6][cH:7][cH:8]1)([F:15])[F:16]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)c1cccc(N2CCNCC2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)c1cccc(N2CCN(CCCl)CC2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[CH3:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[Cl:18][CH2:19][Cl:20].[Cl:21][CH2:22][CH2:23][Br:24].[ClH:17].[F:1][C:2]([c:3]1[cH:4][c:5]([N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[cH:6][cH:7][cH:8]1)([F:15])[F:16]>>[F:1][C:2]([c:3]1[cH:4][c:5]([N:9]2[CH2:10][CH2:11][N:12]([CH2:23][CH2:22][Cl:21])[CH2:13][CH2:14]2)[cH:6][cH:7][cH:8]1)([F:15])[F:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)c1cccc(N2CCNCC2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)c1cccc(N2CCN(CCCl)CC2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |